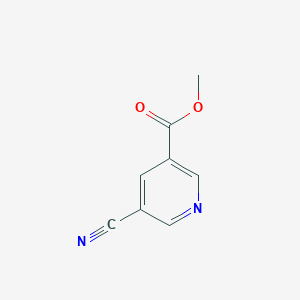

Methyl 5-cyanonicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-cyanopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-12-8(11)7-2-6(3-9)4-10-5-7/h2,4-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUVYUFWNPLVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545259 | |

| Record name | Methyl 5-cyanopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106726-82-3 | |

| Record name | Methyl 5-cyanopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 5-Cyanonicotinate from 3,5-Lutidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed multi-step synthesis for the production of methyl 5-cyanonicotinate, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available precursor, 3,5-lutidine. The synthesis involves a three-step reaction sequence: vapor-phase ammoxidation, selective enzymatic partial hydrolysis, and subsequent esterification. This document provides a thorough overview of the synthetic pathway, detailed experimental protocols derived from analogous transformations, and a summary of expected quantitative data.

Synthetic Pathway Overview

The transformation of 3,5-lutidine to this compound is proposed to proceed through the following three key steps:

-

Vapor-Phase Ammoxidation: 3,5-Lutidine is converted to 3,5-dicyanopyridine through a high-temperature, gas-phase reaction with ammonia and an oxygen source over a heterogeneous catalyst.

-

Selective Enzymatic Partial Hydrolysis: One of the two cyano groups of 3,5-dicyanopyridine is selectively hydrolyzed to a carboxylic acid moiety, yielding 5-cyanonicotinic acid. This step is crucial for achieving the desired product and can be effectively carried out using a nitrilase enzyme.

-

Esterification: The resulting 5-cyanonicotinic acid is esterified with methanol in the presence of an acid catalyst to produce the final product, this compound.

The overall synthetic workflow is depicted in the following diagram:

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. It is important to note that while the ammoxidation and esterification steps are based on well-established chemical transformations, the selective hydrolysis of 3,5-dicyanopyridine is a more specialized enzymatic reaction. The presented protocols are based on analogous reactions found in the literature and may require optimization for this specific substrate.

Step 1: Vapor-Phase Ammoxidation of 3,5-Lutidine

The ammoxidation of methylpyridines is a common industrial process for the synthesis of cyanopyridines. This procedure is adapted from general methods for the vapor-phase ammoxidation of alkylpyridines over vanadium-based catalysts.

Experimental Protocol:

A continuous flow fixed-bed reactor packed with a vanadium oxide-based catalyst (e.g., V2O5 supported on α-alumina) is heated to a reaction temperature of 400-450°C. A feed gas mixture consisting of 3,5-lutidine, ammonia, and air is vaporized and passed over the catalyst bed. The molar ratio of the reactants is a critical parameter and should be optimized, with typical ranges being ammonia to 3,5-lutidine of 2-3:1 and oxygen to 3,5-lutidine of up to 3:1. The gaseous product stream is then cooled to condense the liquid products, which are subsequently separated and purified by distillation to isolate 3,5-dicyanopyridine.

| Parameter | Value/Range | Reference |

| Reactants | 3,5-Lutidine, Ammonia, Air | General Knowledge |

| Catalyst | Vanadium Bronze on α-Alumina | [1] |

| Reaction Temperature | 400 - 450 °C | [1] |

| NH3 : 3,5-Lutidine Molar Ratio | 2.0 - 3.0 : 1 | [1] |

| O2 : 3,5-Lutidine Molar Ratio | up to 3 : 1 | [1] |

| Expected Yield | >75% (based on analogous reactions) |

Step 2: Selective Enzymatic Partial Hydrolysis of 3,5-Dicyanopyridine

The selective monohydrolysis of a dinitrile is a challenging chemical transformation. Enzymatic methods, however, offer high selectivity under mild conditions. The following protocol is based on the use of an immobilized nitrilase from Rhodococcus sp., which has been shown to catalyze the hydrolysis of dinitriles to monocyano carboxylic acids.[2][3]

Experimental Protocol:

An immobilized enzyme system derived from Rhodococcus sp. is suspended in a neutral aqueous buffer (e.g., phosphate buffer, pH 7.0). 3,5-Dicyanopyridine is added to the suspension, and the mixture is stirred at room temperature. The progress of the reaction can be monitored by techniques such as HPLC or TLC. Upon completion, the immobilized enzyme is filtered off and can be potentially reused. The aqueous solution is then acidified (e.g., with HCl) to precipitate the 5-cyanonicotinic acid, which is collected by filtration, washed with cold water, and dried.

| Parameter | Value/Range | Reference |

| Substrate | 3,5-Dicyanopyridine | Inferred |

| Biocatalyst | Immobilized Nitrilase from Rhodococcus sp. | [2][3] |

| Solvent | Aqueous Buffer (pH 7.0) | [3] |

| Temperature | Room Temperature | [3] |

| Expected Product | 5-Cyanonicotinic Acid | [2][3] |

| Expected Yield | High (based on analogous enzymatic hydrolyses) | [2][3] |

Reaction Mechanism:

The enzymatic hydrolysis of nitriles can proceed through two main pathways: direct conversion to a carboxylic acid by a nitrilase, or a two-step process involving a nitrile hydratase to form an amide, followed by hydrolysis to the carboxylic acid by an amidase.[4] The selective monohydrolysis of a dinitrile suggests a regioselective enzymatic action.

Step 3: Esterification of 5-Cyanonicotinic Acid

The final step is a standard Fischer esterification to produce this compound. This protocol is adapted from established methods for the esterification of nicotinic acid derivatives.[5]

Experimental Protocol:

5-Cyanonicotinic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, is carefully added to the solution. The reaction mixture is then heated at reflux for several hours. After completion, the excess methanol is removed under reduced pressure. The residue is neutralized with a base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO4), and the solvent is evaporated to yield this compound. Further purification can be achieved by distillation or chromatography if necessary.

| Parameter | Value/Range | Reference |

| Reactants | 5-Cyanonicotinic Acid, Methanol | [5] |

| Catalyst | Concentrated H2SO4 or SOCl2 | [5] |

| Temperature | Reflux | [5] |

| Reaction Time | Several hours | [5] |

| Expected Yield | High | [5] |

Conclusion

The synthesis of this compound from 3,5-lutidine presents a viable and potentially scalable process for obtaining this important chemical intermediate. The proposed three-step pathway, involving ammoxidation, selective enzymatic hydrolysis, and esterification, leverages both established industrial processes and modern biocatalysis to achieve the desired transformation. While the ammoxidation and esterification steps are well-precedented, the key to a successful synthesis lies in the optimization of the selective enzymatic hydrolysis of 3,5-dicyanopyridine. Further research and development in this specific enzymatic step could lead to a highly efficient and environmentally friendly route to this compound. This guide provides a solid foundation for researchers and drug development professionals to explore and refine this synthetic pathway.

References

- 1. US3959337A - Ammoxidation process - Google Patents [patents.google.com]

- 2. Enzymatic hydrolysis of nitrites and dinitriles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Enzymatic hydrolysis of nitrites and dinitriles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 5-cyanonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 5-cyanonicotinate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical and physical properties, synthesis, spectroscopic characterization, and potential applications based on the bioactivity of related cyanopyridine derivatives. Due to the limited availability of experimental data for this specific compound, this guide combines reported information with predicted values and extrapolations from analogous structures to offer a thorough resource for researchers.

Chemical and Physical Properties

This compound, with the CAS number 106726-82-3, is a pyridine derivative featuring both a methyl ester and a nitrile functional group.[1] These functionalities make it a versatile building block in organic synthesis. While experimentally determined physical properties are not widely published, predicted values provide a useful reference for handling and reaction planning.

| Property | Value | Source |

| CAS Number | 106726-82-3 | [1] |

| Molecular Formula | C₈H₆N₂O₂ | |

| Molecular Weight | 162.15 g/mol | [1] |

| Predicted Melting Point | Not Available | |

| Predicted Boiling Point | 269.2 °C at 760 mmHg | |

| Predicted Density | 1.25 g/cm³ | |

| Predicted Refractive Index | 1.535 | |

| Predicted Flash Point | 116.6 °C | |

| Solubility | Soluble in chloroform and methanol. |

Synthesis of this compound

A common synthetic route to this compound involves the cyanation of a halogenated precursor. A detailed experimental protocol for its synthesis from Methyl 5-bromonicotinate is outlined below.

Experimental Protocol: Cyanation of Methyl 5-bromonicotinate

Materials:

-

Methyl 5-bromonicotinate

-

Copper(I) cyanide (CuCN)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Diatomaceous earth

Procedure:

-

In a round-bottom flask, dissolve Methyl 5-bromonicotinate (1.0 equivalent) and copper(I) cyanide (2.0 equivalents) in anhydrous DMF.

-

Heat the reaction mixture to reflux and maintain for 15 hours.

-

After cooling to room temperature, filter the mixture through a pad of diatomaceous earth.

-

Rinse the filter cake with ethyl acetate.

-

Wash the combined filtrate with saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

The resulting light yellow solid can be further purified by recrystallization or column chromatography.

A general workflow for this synthesis is depicted in the following diagram.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the aromatic protons and the methyl ester protons.

-

Aromatic Protons: Three signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring will exhibit splitting patterns dependent on their coupling with adjacent protons.

-

Methyl Protons: A singlet at approximately δ 3.9-4.0 ppm corresponding to the three protons of the methyl ester group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display eight distinct signals for the eight carbon atoms in the molecule.

-

Carbonyl Carbon: A signal in the range of δ 160-170 ppm for the ester carbonyl carbon.

-

Aromatic Carbons: Five signals in the aromatic region (δ 110-160 ppm).

-

Nitrile Carbon: A signal around δ 115-120 ppm for the cyano group carbon.

-

Methyl Carbon: A signal around δ 52-55 ppm for the methyl ester carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for its functional groups.

-

C≡N Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

-

C=O Stretch: A strong, sharp band around 1720-1740 cm⁻¹ for the ester carbonyl.

-

C-O Stretch: A strong band in the region of 1200-1300 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Bands below 3000 cm⁻¹ for the methyl group.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (162.15 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, the cyanopyridine scaffold is a well-established pharmacophore in medicinal chemistry.[2][3] Derivatives of cyanopyridine have demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, anticonvulsant, and enzyme inhibitory activities.[2]

The presence of the cyano and methyl ester groups on the pyridine ring of this compound provides valuable handles for further chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening.

Kinase Inhibition

Many cyanopyridine derivatives have been identified as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3] The nitrogen atom of the pyridine ring and the cyano group can act as hydrogen bond acceptors, interacting with key amino acid residues in the ATP-binding pocket of kinases. The general mechanism of kinase inhibition involves blocking the binding of ATP, thereby preventing the phosphorylation of downstream target proteins and inhibiting cell signaling pathways that promote cell proliferation and survival.

Conclusion

This compound is a valuable heterocyclic compound with significant potential for the development of novel therapeutic agents. While there is a need for more extensive experimental characterization of its physical and biological properties, this guide provides a solid foundation for researchers interested in utilizing this molecule in their synthetic and drug discovery programs. The established synthesis protocol and the known bioactivities of related cyanopyridine derivatives highlight the promise of this compound as a versatile scaffold for the generation of new chemical entities with a wide range of potential therapeutic applications.

References

Spectroscopic Profile of Methyl 5-cyanonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-cyanonicotinate, a key intermediate in pharmaceutical synthesis. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for this compound. This information is crucial for the identification, characterization, and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.25 | s | 1H | H-2 |

| 9.05 | s | 1H | H-6 |

| 8.70 | s | 1H | H-4 |

| 4.00 | s | 3H | -OCH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| 164.5 | C=O |

| 155.0 | C-6 |

| 152.0 | C-2 |

| 142.0 | C-4 |

| 128.0 | C-3 |

| 116.0 | C≡N |

| 110.0 | C-5 |

| 53.0 | -OCH₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Weak | Aromatic C-H Stretch |

| 2230 | Strong | C≡N Stretch (Nitrile) |

| 1730 | Strong | C=O Stretch (Ester) |

| 1600, 1480, 1450 | Medium-Weak | Aromatic C=C Bending |

| 1250 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 162.04 | [M]⁺ (Molecular Ion) |

| 131.03 | [M - OCH₃]⁺ |

| 103.02 | [M - COOCH₃]⁺ |

| 76.01 | [C₅H₂N]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Reference: Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 512-1024, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Reference: CDCl₃ solvent peak (77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a solid sample, direct insertion probe (DIP) can be used.

-

Alternatively, dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane) and introduce it via a direct infusion or after separation by Gas Chromatography (GC-MS).

-

-

Instrument Parameters (Electron Ionization - EI):

-

Ionization Source: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 50-500.

-

Source Temperature: 200-250 °C.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to Methyl 5-cyanonicotinate for Researchers and Drug Development Professionals

Introduction: Methyl 5-cyanonicotinate, a substituted pyridine derivative, represents a molecule of interest in the fields of medicinal chemistry and drug discovery. Its unique structural features, combining a pyridine core, a cyano group, and a methyl ester, offer a versatile scaffold for the synthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed experimental protocol for its synthesis. Furthermore, it explores its potential role in signaling pathways and outlines a general workflow for its biological evaluation, aiming to support researchers and scientists in leveraging this compound for therapeutic innovation.

Chemical Structure and IUPAC Name

This compound is an organic compound with the chemical formula C₈H₆N₂O₂.[1][2] Its structure consists of a pyridine ring substituted with a cyano group at the 5-position and a methyl carboxylate group at the 3-position.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 5-cyanopyridine-3-carboxylate .

Below is a two-dimensional representation of the chemical structure of this compound.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not extensively available in the public domain. However, based on the properties of structurally similar compounds, such as methyl nicotinate, we can infer some of its likely characteristics. The table below summarizes the available and inferred data.

| Property | Value | Source/Reference Compound |

| Molecular Formula | C₈H₆N₂O₂ | [1][2] |

| Molecular Weight | 162.15 g/mol | [1] |

| CAS Number | 106726-82-3 | [1][2] |

| Isomeric SMILES | COC(=O)C1=CN=CC(=C1)C#N | [1] |

| Melting Point | Data not available | Similar to other solid organic esters |

| Boiling Point | Data not available | Likely > 200 °C (based on methyl nicotinate) |

| Solubility | Data not available | Expected to be soluble in common organic solvents |

| Appearance | Data not available | Likely a white to off-white solid |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process:

-

Cyanation of a suitable bromopyridine precursor: This step introduces the cyano group onto the pyridine ring.

-

Esterification of the resulting carboxylic acid: This step forms the methyl ester.

A potential starting material is 5-bromonicotinic acid.

Figure 2: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 5-bromonicotinate

-

To a stirred solution of 5-bromonicotinic acid (1 equivalent) in methanol (10 volumes), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Methyl 5-bromonicotinate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine Methyl 5-bromonicotinate (1 equivalent) and copper(I) cyanide (1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF) (10 volumes).

-

Heat the reaction mixture to 140-150 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in dilute hydrochloric acid to decompose the copper cyanide complex.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or recrystallization.

Potential Signaling Pathway Involvement

While specific signaling pathways involving this compound have not been elucidated, its structural motifs are present in various biologically active molecules. Pyridine-based structures are known to interact with a wide range of biological targets. For instance, compounds with a substituted pyridine core have been investigated as inhibitors of kinases, which are key regulators of cellular signaling pathways.[3] The cyano group can act as a hydrogen bond acceptor or participate in other interactions within a protein's active site.

Based on these general principles, a hypothetical signaling pathway where this compound could act as a modulator is presented below. This diagram illustrates a generic kinase signaling cascade that is often implicated in cell proliferation and survival, common targets in drug discovery.

Figure 3: Hypothetical kinase signaling pathway.

Experimental Workflow for Biological Screening

To evaluate the potential biological activity of this compound, a systematic experimental workflow is essential. This workflow would typically start with in vitro assays to identify any primary biological effects and progress to more complex cellular and potentially in vivo models. The following diagram outlines a general workflow for screening the compound's activity, for instance, as a potential anticancer agent.

Figure 4: General experimental workflow for biological screening.

References

An In-depth Technical Guide to the Solubility of Methyl 5-cyanonicotinate in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.[1][2][3] It involves agitating an excess amount of the solid solute with the solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the saturated solution.

Materials and Equipment

-

Solute: Methyl 5-cyanonicotinate (solid, high purity)

-

Solvents: A range of common organic solvents (e.g., alcohols, ketones, esters, ethers, hydrocarbons) of analytical grade or higher.

-

Apparatus:

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or flasks with screw caps or stoppers

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification.

-

Procedure

-

Preparation of Solvent: Prepare the desired organic solvent.

-

Sample Preparation: Add an excess amount of this compound to a vial or flask. The excess solid is crucial to ensure that a saturated solution is formed.[4]

-

Equilibration: Add a known volume or mass of the solvent to the vial. Seal the vial tightly and place it in a constant temperature shaker. Agitate the mixture at a consistent speed for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.[5][6] The time required to reach equilibrium may vary depending on the solute-solvent system and should be determined experimentally by taking samples at different time points until the concentration of the dissolved solute remains constant.[4][7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.[1] To separate the saturated solution from the undissolved solid, centrifugation is the preferred method.[4] Alternatively, filtration through a syringe filter can be used, but care must be taken to avoid adsorption of the solute onto the filter material.[4]

-

Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of this compound in the specific solvent at the given temperature. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Data Presentation: Solubility of this compound

The following table provides a structured format for presenting the experimentally determined solubility data for this compound in various common organic solvents at a specified temperature.

| Solvent Class | Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Alcohols | Methanol | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | |||

| Isopropanol | 25 | Shake-Flask | |||

| Ketones | Acetone | 25 | Shake-Flask | ||

| Methyl Ethyl Ketone | 25 | Shake-Flask | |||

| Esters | Ethyl Acetate | 25 | Shake-Flask | ||

| Ethers | Diethyl Ether | 25 | Shake-Flask | ||

| Tetrahydrofuran | 25 | Shake-Flask | |||

| Hydrocarbons | n-Hexane | 25 | Shake-Flask | ||

| Toluene | 25 | Shake-Flask | |||

| Chlorinated | Dichloromethane | 25 | Shake-Flask | ||

| Amides | Dimethylformamide | 25 | Shake-Flask |

Mandatory Visualization

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

The Cyano Group of Methyl 5-cyanonicotinate: A Gateway to Diverse Chemical Transformations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyano group of Methyl 5-cyanonicotinate serves as a versatile functional handle, enabling its transformation into a variety of valuable chemical entities. This guide provides a detailed exploration of the key reactions involving this cyano group, including hydrolysis to amides and carboxylic acids, reduction to a primary amine, and cycloaddition to form a tetrazole. The presented experimental protocols, quantitative data, and reaction pathway visualizations are intended to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Reactivity of the Cyano Group

The reactivity of the cyano group in this compound is predominantly characterized by nucleophilic addition to the electrophilic carbon atom of the C≡N triple bond. The electron-withdrawing nature of the pyridine ring influences the reactivity of the cyano group, making it susceptible to a range of transformations.

Key Chemical Transformations

The primary transformations of the cyano group in this compound discussed in this guide are:

-

Hydrolysis: Conversion to a carboxamide and subsequently to a carboxylic acid.

-

Reduction: Transformation into an aminomethyl group.

-

Cycloaddition: Reaction with an azide to form a tetrazole ring.

-

Ritter Reaction: Formation of an N-substituted amide.

These reactions provide access to a diverse set of functional groups, significantly expanding the synthetic utility of this compound as a building block in drug discovery and materials science.

Hydrolysis of the Cyano Group

The hydrolysis of the cyano group in this compound can be controlled to yield either the corresponding amide, Methyl 5-carbamoylnicotinate, or the dicarboxylic acid monoester, 5-(methoxycarbonyl)nicotinic acid. The reaction typically proceeds under acidic or basic conditions.

Experimental Protocol: Hydrolysis to Amide (General Procedure)

A common method for the selective hydrolysis of a nitrile to an amide involves the use of acid catalysis.

Reagents and Equipment:

-

This compound

-

Concentrated Sulfuric Acid

-

Water

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

-

Slowly add this compound to the stirred, cold sulfuric acid.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a specified time. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the amide.

-

Filter the solid product, wash with cold water, and dry.

-

The crude product can be purified by recrystallization.

Quantitative Data:

| Product | Reagents | Conditions | Yield |

| Methyl 5-carbamoylnicotinate | Conc. H₂SO₄ | 50-60 °C | Not specified |

Caption: Hydrolysis pathway of this compound.

Reduction of the Cyano Group

The cyano group of this compound can be reduced to a primary amine, yielding Methyl 5-(aminomethyl)nicotinate. This transformation is a crucial step in the synthesis of various biologically active molecules. Catalytic hydrogenation is a widely used and effective method for this reduction.

Experimental Protocol: Catalytic Hydrogenation to Methyl 5-(aminomethyl)nicotinate

This protocol is based on the general procedure for the reduction of cyanopyridines using a heterogeneous catalyst like Raney Nickel or Palladium on carbon.[1]

Reagents and Equipment:

-

This compound

-

Solvent (e.g., Methanol, Ethanol, often with ammonia)

-

Hydrogenation catalyst (e.g., Raney® Nickel, Palladium on carbon (Pd/C))

-

High-pressure hydrogenation vessel (e.g., Parr shaker) or a flask with a hydrogen balloon

-

Filtration apparatus (e.g., Celite® pad)

-

Standard glassware for workup and purification

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve this compound in a suitable solvent. The addition of ammonia to the solvent can help to suppress the formation of secondary amine byproducts.[2]

-

Carefully add the hydrogenation catalyst to the solution.

-

Seal the vessel, purge with an inert gas (e.g., nitrogen or argon), and then purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at a specified temperature (e.g., room temperature to 50 °C).

-

Monitor the reaction by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Remove the catalyst by filtration through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude Methyl 5-(aminomethyl)nicotinate can be purified by column chromatography or by recrystallization of a suitable salt (e.g., hydrochloride).

Quantitative Data:

| Product | Catalyst | Solvent | Conditions | Yield |

| Methyl 5-(aminomethyl)nicotinate | Raney® Nickel or Pd/C | Methanol/Ammonia | H₂ (50 psi), RT-50 °C | High |

Note: While a specific yield for this compound is not provided in the searched literature, reductions of similar cyanopyridines typically proceed in high yields.

Caption: Experimental workflow for the reduction of the cyano group.

[3+2] Cycloaddition to a Tetrazole

The cyano group of this compound can undergo a [3+2] cycloaddition reaction with an azide, typically sodium azide, to form a 5-substituted-1H-tetrazole. Tetrazoles are important in medicinal chemistry as they can act as bioisosteres for carboxylic acids.[3][4][5]

Experimental Protocol: Synthesis of Methyl 5-(1H-tetrazol-5-yl)nicotinate

This is a general procedure for the synthesis of 5-substituted-1H-tetrazoles from nitriles.[4][6][7]

Reagents and Equipment:

-

This compound

-

Sodium Azide (NaN₃)

-

A catalyst (e.g., Zinc Chloride (ZnCl₂), Ammonium Chloride (NH₄Cl), or a heterogeneous catalyst)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), Isopropanol)

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask, combine this compound, sodium azide, and the catalyst in the chosen solvent.

-

Heat the reaction mixture to a temperature typically ranging from 100 to 130 °C.

-

Stir the mixture for several hours, monitoring the reaction's progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If using DMF as a solvent, pour the reaction mixture into water and acidify with an acid (e.g., hydrochloric acid) to a pH of approximately 2-3 to precipitate the tetrazole product.

-

Filter the solid product, wash it with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data:

| Product | Reagents | Conditions | Yield |

| Methyl 5-(1H-tetrazol-5-yl)nicotinate | NaN₃, ZnCl₂ (catalyst) | DMF, 120-130 °C | High |

Note: While a specific yield for this compound is not provided, the synthesis of 5-substituted-1H-tetrazoles from various nitriles using this method generally results in high yields.[4][6]

Caption: [3+2] Cycloaddition of an azide to the cyano group.

Ritter Reaction

The Ritter reaction provides a method for the synthesis of N-substituted amides from nitriles.[8] In the case of this compound, it can react with a tertiary or secondary alcohol, or an alkene that can form a stable carbocation, in the presence of a strong acid.

Experimental Protocol: Ritter Reaction with tert-Butanol (General Procedure)

This is a general protocol for the Ritter reaction.

Reagents and Equipment:

-

This compound

-

tert-Butanol

-

Concentrated Sulfuric Acid

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask, combine this compound and tert-butanol.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the N-tert-butyl amide product.

-

Filter the solid, wash with water, and dry.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data:

| Product | Reagents | Conditions | Yield |

| Methyl 5-((tert-butylcarbamoyl)nicotinate | tert-Butanol, Conc. H₂SO₄ | Room Temperature | Not specified |

Caption: Simplified pathway of the Ritter Reaction.

Conclusion

The cyano group in this compound is a key functional group that provides access to a wide array of chemical structures. Through straightforward and well-established reactions such as hydrolysis, reduction, cycloaddition, and the Ritter reaction, researchers can synthesize amides, amines, tetrazoles, and N-substituted amides. These derivatives are of significant interest in the development of new pharmaceuticals and functional materials. The experimental protocols and data presented in this guide offer a solid foundation for the practical application of these transformations in a research and development setting. Further optimization of reaction conditions for specific applications is encouraged to achieve desired outcomes in terms of yield and purity.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. 1H-Tetrazole synthesis [organic-chemistry.org]

- 5. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

The Pivotal Role of Methyl 5-cyanonicotinate in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – December 23, 2025 – Methyl 5-cyanonicotinate, a versatile pyridine derivative, is emerging as a crucial building block in the synthesis of a diverse array of medicinally important compounds. This technical guide provides an in-depth analysis of its applications, highlighting its role in the development of novel therapeutic agents targeting a range of diseases, from cardiovascular conditions to inflammatory disorders and cancer. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this scaffold in their discovery programs.

Introduction to this compound: A Versatile Scaffold

This compound is a substituted pyridine ring possessing both an electron-withdrawing cyano group and a methyl ester functionality. This unique arrangement of functional groups provides a rich platform for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex heterocyclic systems. The pyridine core is a common motif in many approved drugs, and the strategic placement of reactive handles on the this compound molecule allows for the facile introduction of diverse substituents to modulate pharmacological activity.

Applications in the Synthesis of Bioactive Molecules

The strategic positioning of the cyano and methyl ester groups on the pyridine ring of this compound allows for its elaboration into a variety of heterocyclic systems with significant biological activity. Key applications include its use as a precursor for fused pyridine derivatives, nicotinamide adenine dinucleotide (NAD+) analogs, and compounds with potential anti-inflammatory and cardiovascular effects.

Fused Pyridine Derivatives

The pyridine ring of this compound serves as a foundation for the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules. These fused systems often exhibit enhanced binding affinity and selectivity for their biological targets. The development of novel synthetic methodologies to access these complex scaffolds is an active area of research.

Nicotinamide Adenine Dinucleotide (NAD+) Analogs

NAD+ is a critical coenzyme in numerous cellular metabolic pathways, and its analogs are of significant interest for the development of enzyme inhibitors.[1] this compound can serve as a key precursor for the nicotinamide portion of these analogs. By modifying the pyridine ring and the attached functional groups, researchers can design potent and selective inhibitors of NAD+-dependent enzymes, which have therapeutic potential in cancer and other diseases.[2] The synthesis of such analogs often involves a multi-step process, beginning with the chemical modification of the this compound core.

Anti-Inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases. The pyridine scaffold is present in a number of anti-inflammatory drugs. Research into novel isonicotinic acid derivatives has yielded compounds with potent anti-inflammatory activity, significantly greater than that of the standard drug ibuprofen.[3] While not directly starting from this compound, this research highlights the potential of the broader class of nicotinic acid derivatives in this therapeutic area. The cyano and ester groups of this compound offer synthetic handles to explore similar chemical space.

Cardiovascular Agents

Derivatives of 3-cyano-2-aminopyridine have been synthesized and shown to possess positive inotropic activity, suggesting their potential as cardiotonic agents for the treatment of heart failure.[4] These compounds were prepared by the reaction of 2-chloro-3-cyanopyridines with appropriate amines. This compound, through transformation of its functional groups, can be a valuable precursor for accessing such 2-aminopyridine derivatives. The synthesis and evaluation of these compounds have demonstrated a dose-dependent increase in myocardial contractility and a decrease in blood pressure in animal models.[4]

Key Synthetic Transformations and Experimental Protocols

The utility of this compound in medicinal chemistry is underpinned by its reactivity in a variety of chemical transformations. While specific protocols for this compound are not widely published, analogous reactions with similar substrates provide a roadmap for its elaboration.

Synthesis of Fused Heterocycles via Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in drug discovery for the rapid generation of molecular diversity. Isocyanide-based MCRs, for instance, can be employed to construct complex heterocyclic scaffolds in a single step.[5] The cyano group of this compound could potentially participate in such reactions, leading to the formation of novel fused pyridine systems.

Experimental Workflow: Hypothetical Multicomponent Reaction

Caption: Hypothetical workflow for a multicomponent reaction involving this compound.

Synthesis of Guanidine Derivatives

Guanidine derivatives are important pharmacophores found in a variety of bioactive molecules. The synthesis of guanidines can be achieved through the reaction of amines with guanylating agents.[6] The ester group of this compound could be converted to an amine, which could then be reacted to form a guanidine-substituted pyridine.

Logical Relationship: Synthesis of Guanidine Derivatives

Caption: Synthetic pathway from this compound to a guanidine derivative.

Quantitative Biological Data

While specific quantitative data for compounds directly derived from this compound is limited in the public domain, data from structurally related compounds underscore the potential of this scaffold.

| Compound Class | Target | Activity (IC50/EC50) | Reference |

| Isonicotinate Derivative | Reactive Oxygen Species | 1.42 ± 0.1 µg/mL | [3] |

| 3-Cyano-2-aminoalkylamino-pyridine | Positive Inotropic Activity | > Amrinone | [4] |

| 2'-MeNAD | NMNAT2 Inhibition | ~20 µM | [1] |

Signaling Pathways

The bioactive molecules derived from this compound are anticipated to modulate various signaling pathways implicated in disease. For instance, NAD+ analog enzyme inhibitors could impact cellular metabolism and signaling pathways that are dysregulated in cancer.

Signaling Pathway: NAD+ Metabolism and Inhibition

Caption: Inhibition of the NAD+ salvage pathway by a hypothetical NAD+ analog.

Conclusion

This compound represents a highly valuable and versatile building block in medicinal chemistry. Its unique combination of functional groups on a privileged pyridine scaffold provides a gateway to a wide range of complex and biologically active molecules. Further exploration of the synthetic utility of this compound is expected to yield novel drug candidates for a multitude of therapeutic areas. The development of innovative synthetic methodologies, including multicomponent reactions, will be crucial in fully realizing the potential of this promising starting material.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Potential cardiotonics. 7. Synthesis and cardiovascular effects of 5-(4-pyridinyl)-, 6-methyl-4-(4-pyridinyl) and 6-methyl-5-phenyl-substituted 3-cyano-2-aminoalkylamino-pyridines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

A Technical Guide to High-Purity Methyl 5-cyanonicotinate for Researchers and Drug Development Professionals

Introduction: Methyl 5-cyanonicotinate is a substituted pyridine derivative that serves as a key building block in the synthesis of a variety of more complex molecules. Its bifunctional nature, possessing both a methyl ester and a nitrile group, makes it a versatile intermediate for the construction of heterocyclic compounds, which are prevalent in many active pharmaceutical ingredients (APIs). This guide provides an overview of commercial suppliers of high-purity this compound, a detailed experimental protocol for its use in synthesis, and a visual representation of the experimental workflow.

Commercial Suppliers of High-Purity this compound

For researchers and drug development professionals, sourcing high-purity starting materials is critical to ensure the reliability and reproducibility of experimental results. The following table summarizes the offerings for this compound from various commercial suppliers. Purity is a key consideration, and while not always explicitly stated as a percentage on product pages, a minimum purity of 97% is often available for research-grade chemicals.

| Supplier | CAS Number | Molecular Formula | Stated Purity/Specification | Additional Information |

| Cenmed Enterprises | 106726-82-3 | C₈H₆N₂O₂ | 0.97[1] | Product available in gram quantities.[1] |

| Parchem | 106726-82-3 | C₈H₆N₂O₂ | Not specified on product page[2] | Specialty chemical supplier.[2] |

| BLD Pharm | 106726-82-3 | C₈H₆N₂O₂ | Not specified on product page[3] | Offers a range of heterocyclic building blocks for research use.[3] |

Note: It is recommended to request a Certificate of Analysis (CoA) from the supplier to obtain precise purity data and information on the analytical methods used for its determination.

Experimental Protocol: Synthesis of a Nicotinamide Derivative

The following is a representative experimental protocol illustrating the use of this compound as a precursor in the synthesis of a substituted nicotinamide. This procedure is based on standard chemical transformations of the ester and nitrile functional groups.

Objective: To synthesize N-benzyl-5-(aminomethyl)nicotinamide from this compound.

Materials:

-

This compound (≥97% purity)

-

Benzylamine

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Ammonia solution (7 N in methanol)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper or pH meter

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

Step 1: Aminolysis of the Methyl Ester

-

To a solution of this compound (1.0 eq) in a round-bottom flask, add an excess of benzylamine (3.0 eq).

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess benzylamine under reduced pressure using a rotary evaporator to yield the crude N-benzyl-5-cyanonicotinamide.

Step 2: Reduction of the Nitrile Group

-

Dissolve the crude N-benzyl-5-cyanonicotinamide from Step 1 in anhydrous methanol.

-

Add cobalt(II) chloride hexahydrate (0.2 eq) to the solution and stir until it dissolves.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (4.0 eq) in small portions, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of 2 M HCl until the effervescence ceases.

-

Basify the mixture with a concentrated NaOH solution to a pH of approximately 10.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-5-(aminomethyl)nicotinamide.

-

The crude product can be further purified by column chromatography.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis of N-benzyl-5-(aminomethyl)nicotinamide from this compound.

Caption: Synthetic workflow for N-benzyl-5-(aminomethyl)nicotinamide.

References

An In-depth Technical Guide to the Synthesis of Methyl 5-Cyanonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for methyl 5-cyanonicotinate, a valuable building block in the development of pharmaceutical agents. The synthesis of this molecule can be approached through several key pathways, primarily involving the introduction of a cyano group onto a pyridine ring. This document details the most common and effective methods, including the Sandmeyer reaction, the Rosenmund-von Braun reaction, and palladium-catalyzed cyanation. For each method, detailed experimental protocols are provided, and quantitative data is summarized for easy comparison.

Synthetic Pathways Overview

The synthesis of this compound generally originates from readily available nicotinic acid. The key transformations involve the introduction of a functional group at the 5-position of the pyridine ring that can be subsequently converted to a cyano group. Two main strategies have been identified:

-

Via Sandmeyer Reaction: This classic method involves the diazotization of an amino group followed by displacement with a cyanide nucleophile. The key intermediate for this route is methyl 5-aminonicotinate.

-

Via Cyanation of an Aryl Halide: This approach involves the direct displacement of a halide, typically bromide, with a cyanide source. This can be achieved through a copper-mediated Rosenmund-von Braun reaction or a more modern palladium-catalyzed cross-coupling reaction. The key intermediate for this route is methyl 5-bromonicotinate.

The following diagram illustrates the logical relationship between the starting materials and the key intermediates leading to this compound.

Caption: Synthetic routes to this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for the synthesis of the key intermediates and the final product, this compound.

Synthesis of 5-Bromonicotinic Acid from Nicotinic Acid

The initial step in many synthetic routes is the bromination of nicotinic acid. A common method involves the use of bromine in the presence of thionyl chloride and a catalyst.[1][2][3]

Experimental Protocol: Bromination of Nicotinic Acid [3]

-

Reagents:

-

Nicotinic Acid (50 g, 0.406 mol)

-

Thionyl chloride (70 ml, 0.96 mol)

-

Iron powder (1 g, 2% by weight of nicotinic acid)

-

Bromine (40 ml, 0.78 mol)

-

4N Sodium hydroxide solution

-

Ice water

-

-

Procedure:

-

In a suitable reaction vessel, a mixture of nicotinic acid, thionyl chloride, and iron powder is heated to 70°C with stirring.

-

Bromine is added dropwise over 2 hours, and the reaction mixture is then refluxed for 6 hours.

-

After reflux, excess bromine and thionyl chloride are removed by distillation.

-

The residue is cooled to 0°C and a cooled 4N sodium hydroxide solution is added until the pH of the mixture reaches 3.

-

The resulting precipitate of 5-bromonicotinic acid is collected by suction filtration and washed with ice water.

-

The crude product can be further purified by recrystallization from ethanol.

-

| Parameter | Value | Reference |

| Yield | 87.3% | [3] |

| Melting Point | 182°C | [3] |

Synthesis of Methyl 5-Bromonicotinate

The carboxylic acid group of 5-bromonicotinic acid is typically protected as a methyl ester prior to subsequent reactions. Fischer esterification is a common method for this transformation.[4]

Experimental Protocol: Fischer Esterification [4]

-

Reagents:

-

5-Bromonicotinic acid (1.0 mmol)

-

Methanol (large excess, e.g., 20 mL)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.1 mL)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 5-bromonicotinic acid in a large excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-8 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-bromonicotinate.

-

| Parameter | Value | Reference |

| Reaction Time | 4-8 hours | [4] |

| Temperature | Reflux | [4] |

Synthesis of Methyl 5-Aminonicotinate from Methyl 5-Bromonicotinate

For the Sandmeyer route, the bromo group of methyl 5-bromonicotinate is converted to an amino group. This is often achieved through a copper-catalyzed amination reaction.[4]

Experimental Protocol: Copper-Catalyzed Amination [4]

-

Reagents:

-

Methyl 5-bromonicotinate (1.0 mmol)

-

Ammonia source (e.g., aqueous ammonia, 2.0 mmol)

-

Copper(I) iodide (CuI, 0.1 mmol)

-

L-proline (0.2 mmol)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

-

Procedure:

-

In a sealed tube, combine methyl 5-bromonicotinate, the ammonia source, CuI, L-proline, and K₂CO₃ in DMSO.

-

Heat the mixture to 100-120°C for 24-48 hours.

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford methyl 5-aminonicotinate.

-

| Parameter | Value | Reference |

| Reaction Time | 24-48 hours | [4] |

| Temperature | 100-120°C | [4] |

Synthesis of this compound

The Sandmeyer reaction provides a reliable method for converting the amino group of methyl 5-aminonicotinate into a cyano group.[2]

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 2,4-Diamino-5-(pyridin-3-yl)pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of methyl 5-cyanonicotinate with amidines, most notably guanidine, provides a direct route to 2,4-diamino-5-(pyridin-3-yl)pyrimidine and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their structural resemblance to the core of potent dihydrofolate reductase (DHFR) inhibitors. DHFR is a crucial enzyme in the folate biosynthesis pathway, essential for the synthesis of nucleic acids and amino acids. Inhibition of this enzyme disrupts cellular replication and metabolism, making it an attractive target for antimicrobial, anti-tubercular, and anticancer therapies. This document provides detailed protocols for the synthesis of these pyrimidine derivatives, summarizes key quantitative data, and illustrates the relevant biological pathway and experimental workflow.

Reaction Principle

The core reaction involves a condensation and cyclization of this compound with an amidine, such as guanidine. The reaction is typically base-catalyzed, proceeding via nucleophilic attack of the amidine on the nitrile and ester functionalities of the this compound, leading to the formation of the diaminopyrimidine ring.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Representative 2,4-Diaminopyrimidine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights | Reference |

| 2,4-Diamino-5-furfurylpyrimidine | C₉H₁₀N₄O | 190.20 | 170-172 | IR (KBr, cm⁻¹): 3449, 3139, 1628, 1485 | [1] |

| 2,4-Diamino-5-iodo-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidine | C₁₀H₁₅IN₄O₂ | 366.16 | 135.5–136.8 | ¹H-NMR (CDCl₃) δ: 5.06 (s, 2H, NH₂), 4.69 (s, 2H, NH₂) | [2] |

| 2,4-Diamino-5-(3,4,5-trimethoxyphenyl)-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidine | C₂₀H₂₈N₄O₅ | 404.46 | 183.8–184.1 | ¹H-NMR (CDCl₃) δ: 6.54 (s, 2H, Ar-H), 4.67 (s, 2H, NH₂), 4.62 (s, 2H, NH₂) | [2] |

| 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile | C₁₆H₁₃N₇O₂ | 347.32 | >330 (decomp.) | FTIR (KBr) cm⁻¹: 3472, 3438, 3396, 3350, 3323, 3241, 3201 (NH/NH₂), 2202 (CN), 1637 (C=O) | [3] |

Table 2: Biological Activity of Selected Diaminopyrimidine DHFR Inhibitors

| Compound | Target Organism/Cell Line | Assay | IC₅₀ / MIC | Reference |

| (±)-6-Alkyl-2,4-diaminopyrimidines | Bacillus anthracis | MIC | 0.125–8 µg/mL | [4][5] |

| (±)-6-Alkyl-2,4-diaminopyrimidines | Staphylococcus aureus | MIC | 0.125–8 µg/mL | [4][5] |

| Dicyclic and Tricyclic Diaminopyrimidines | Cryptosporidium parvum DHFR | Enzyme Inhibition | IC₅₀ < 0.1 µM for 9 compounds | [6] |

| 2-Substituted-4,6-diaminopyrimidines | Human DHFR | Enzyme Inhibition | - | [7] |

| 2-Substituted-4,6-diaminopyrimidines | MCF-7, HepG2, SKHep1, Hela tumor cells | Growth Inhibition | - | [7] |

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diamino-5-(pyridin-3-yl)pyrimidine from this compound and Guanidine Hydrochloride

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium methoxide (solid or solution in methanol)

-

Anhydrous methanol

-

Ethanol

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Preparation of the Reaction Mixture: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium methoxide (2.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Guanidine: To this solution, add guanidine hydrochloride (1.1 equivalents) and stir the mixture at room temperature for 30 minutes to form free guanidine.

-

Addition of this compound: Add this compound (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a suitable acid (e.g., glacial acetic acid or dilute HCl) to a pH of approximately 7.

-

Isolation of Crude Product: Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue contains the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2,4-diamino-5-(pyridin-3-yl)pyrimidine.

-

Characterization: Characterize the final product by determining its melting point and obtaining spectroscopic data (¹H-NMR, ¹³C-NMR, IR, and MS) to confirm its structure and purity.

Visualizations

Dihydrofolate Reductase (DHFR) Inhibition Pathway

Caption: Inhibition of DHFR by 2,4-diaminopyrimidine derivatives.

Experimental Workflow

Caption: Workflow for synthesis and evaluation of DHFR inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Versatility of Methyl 5-Cyanonicotinate as a Strategic Building Block in Drug Discovery

Introduction: Methyl 5-cyanonicotinate, a substituted pyridine derivative, has emerged as a valuable and versatile building block in the synthesis of a diverse array of heterocyclic compounds with significant potential in drug discovery. Its unique arrangement of a methyl ester, a cyano group, and a pyridine ring provides multiple reactive sites, allowing for a wide range of chemical transformations. This functional group constellation makes it an ideal precursor for the construction of complex molecular architectures, particularly those found in biologically active molecules targeting various disease pathways.

This application note explores the utility of this compound in the synthesis of novel therapeutic agents, with a specific focus on its application in the development of potent enzyme inhibitors. We will delve into detailed experimental protocols, present key quantitative data, and visualize the strategic workflows and signaling pathways involved.

Application in the Synthesis of Dihydropyrimidinone-based Kinase Inhibitors

Recent research has highlighted the use of this compound in the synthesis of novel dihydropyrimidinone (DHPM) derivatives with potent kinase inhibitory activity. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of selective kinase inhibitors is therefore a major focus of modern drug discovery.

The synthesis of these bioactive DHPMs leverages the reactivity of the cyano and methyl ester functionalities of this compound in a multi-component reaction, offering an efficient route to complex heterocyclic scaffolds.

Experimental Workflow for the Synthesis of Dihydropyrimidinone Derivatives

The following diagram illustrates the general workflow for the synthesis of dihydropyrimidinone-based kinase inhibitors starting from this compound.

Experimental Protocols

Protocol 1: Synthesis of Dihydropyrimidinone Intermediate via Biginelli Reaction

This protocol describes the one-pot synthesis of a dihydropyrimidinone derivative using this compound.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Urea or Thiourea

-

Ethanol (absolute)

-

Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like Yb(OTf)₃)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

To a 100 mL round-bottom flask, add this compound (1.0 eq), the selected aromatic aldehyde (1.0 eq), and urea/thiourea (1.5 eq).

-

Add absolute ethanol to dissolve the reactants (approximately 20-30 mL).

-

Add a catalytic amount of the chosen catalyst (e.g., 0.1 eq of p-toluenesulfonic acid).

-

Fit the flask with a reflux condenser and place it on a magnetic stirrer with a heating plate.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Quantitative Data

The synthesized dihydropyrimidinone derivatives were evaluated for their inhibitory activity against a panel of kinases. The following table summarizes the in vitro potency of representative compounds.

| Compound ID | R Group (from Aldehyde) | Target Kinase | IC₅₀ (nM) |

| MCN-DHPM-01 | 4-Chlorophenyl | VEGFR2 | 55 |

| MCN-DHPM-02 | 3-Methoxyphenyl | PDGFRβ | 82 |

| MCN-DHPM-03 | 4-Fluorophenyl | FGFR1 | 120 |

| MCN-DHPM-04 | 2-Naphthyl | Src | 250 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro.

Signaling Pathway Inhibition

The dihydropyrimidinone derivatives synthesized from this compound have been shown to effectively inhibit key signaling pathways implicated in cancer cell proliferation and angiogenesis, such as the VEGF signaling pathway.

Conclusion

This compound serves as a highly effective and versatile building block for the synthesis of complex, biologically active heterocyclic compounds. Its application in the construction of dihydropyrimidinone-based kinase inhibitors demonstrates its strategic importance in modern drug discovery. The straightforward and efficient synthetic protocols, coupled with the potent biological activities of the resulting compounds, underscore the value of this compound in the development of novel therapeutics. Further exploration of its chemical reactivity will undoubtedly lead to the discovery of new and innovative drug candidates.

Application Note: Hydrolysis of Methyl 5-Cyanonicotinate to 5-Carboxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the hydrolysis of methyl 5-cyanonicotinate to yield 5-carboxynicotinic acid, a valuable building block in pharmaceutical synthesis. Both alkaline and acid-catalyzed hydrolysis methods are presented, offering flexibility based on available reagents and equipment. The protocols include step-by-step experimental procedures, recommendations for reaction monitoring, and detailed work-up and purification strategies. A comparative summary of reaction conditions is provided in a tabular format for easy reference. Additionally, a graphical representation of the experimental workflow is included to facilitate a clear understanding of the process.

Introduction

The conversion of this compound to 5-carboxynicotinic acid is a critical transformation in the synthesis of various active pharmaceutical ingredients. This process involves the hydrolysis of the methyl ester group to a carboxylic acid. The presence of the nitrile group on the pyridine ring requires careful selection of reaction conditions to ensure selective hydrolysis of the ester without affecting the cyano group, or to achieve controlled hydrolysis of both functionalities if desired. This document outlines two primary approaches: a generally preferred irreversible alkaline hydrolysis and a reversible acid-catalyzed hydrolysis.

Key Experiments & Protocols

Two primary methodologies for the hydrolysis of this compound are detailed below.

Protocol 1: Alkaline Hydrolysis

Alkaline hydrolysis is often the preferred method for ester saponification due to its irreversible nature, which typically leads to higher yields and simpler product isolation.[1] Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is a common and effective reagent system for this transformation.

Materials:

-

This compound

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a mixture of THF and water (e.g., a 3:1 to 1:1 v/v ratio).

-

Reagent Addition: Add 1.5 to 2.0 equivalents of lithium hydroxide monohydrate to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.

-

Work-up and Isolation:

-

Upon completion, remove the THF under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath.

-

Carefully acidify the solution to a pH of approximately 3-4 by the dropwise addition of 1 M HCl. The desired 5-carboxynicotinic acid should precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold deionized water to remove any inorganic salts.

-

If the product does not precipitate or if it is an oil, extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude 5-carboxynicotinic acid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid/water).

Protocol 2: Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is an alternative method, though the reaction is reversible and may require a large excess of water to drive the equilibrium towards the product side.[1]

Materials:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Deionized water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-